![molecular formula C12H18O B14688580 {[(2-Methylbutan-2-yl)oxy]methyl}benzene CAS No. 27674-74-4](/img/structure/B14688580.png)
{[(2-Methylbutan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Methylbutan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a {[(2-methylbutan-2-yl)oxy]methyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylbutan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methyl-2-butanol in the presence of an acid catalyst. The reaction proceeds via the formation of a benzyl carbocation intermediate, which then reacts with the 2-methyl-2-butanol to form the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Dichloromethane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as higher yields, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylbutan-2-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Benzaldehyde derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated benzene derivatives
Scientific Research Applications
{[(2-Methylbutan-2-yl)oxy]methyl}benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of {[(2-Methylbutan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl alcohol
- Benzaldehyde
- Benzyl chloride
Uniqueness
{[(2-Methylbutan-2-yl)oxy]methyl}benzene is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability. These unique properties make it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
27674-74-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methylbutan-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
WNNPKRGOYFBQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


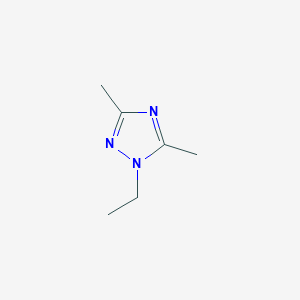

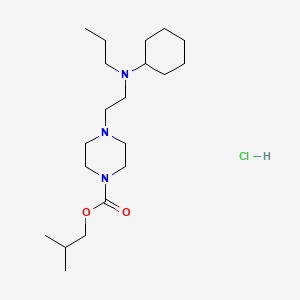
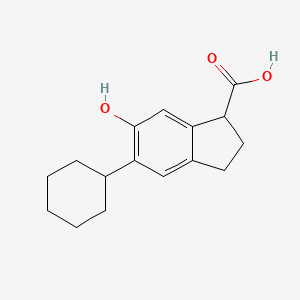
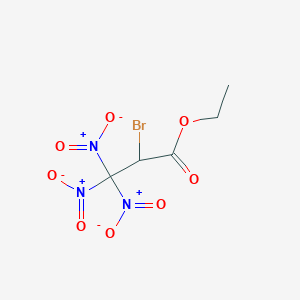

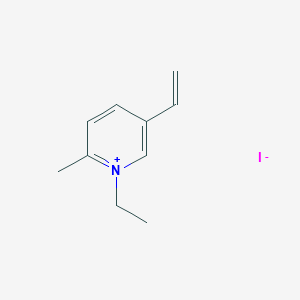

![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
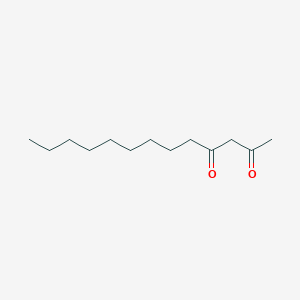
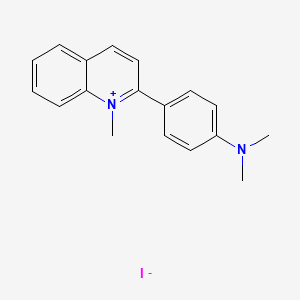
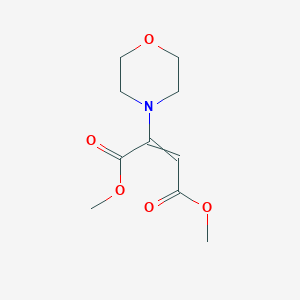

![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
